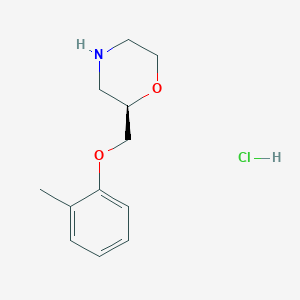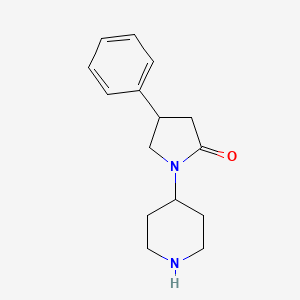
4-Phenyl-1-(piperidin-4-yl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenyl-1-(piperidin-4-yl)pyrrolidin-2-one is a chemical compound with the molecular formula C15H20N2O. It is a member of the pyrrolidin-2-one family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound features a pyrrolidin-2-one core with a phenyl group and a piperidin-4-yl substituent, making it a versatile scaffold for drug discovery and development .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-1-(piperidin-4-yl)pyrrolidin-2-one typically involves the cyclization of appropriate precursors. One common method is the ring contraction and deformylative functionalization of piperidine derivatives . This process includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . The reaction conditions often involve the use of specific oxidants and additives to achieve the desired selectivity .
Industrial Production Methods: Industrial production of this compound may involve bulk custom synthesis and sourcing of raw materials . Companies like ChemScene provide this compound in various quantities, ensuring high purity and consistency for research and development purposes .
Análisis De Reacciones Químicas
Types of Reactions: 4-Phenyl-1-(piperidin-4-yl)pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidants like Cu(II) catalysts and additives such as DMAP (4-dimethylaminopyridine) . These reagents facilitate the formation of key intermediates and final products.
Major Products Formed: The major products formed from the reactions of this compound include various functionalized pyrrole derivatives . These derivatives are valuable intermediates in the synthesis of drugs, dyes, and other fine chemicals .
Aplicaciones Científicas De Investigación
4-Phenyl-1-(piperidin-4-yl)pyrrolidin-2-one has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . In medicinal chemistry, it serves as a versatile scaffold for designing novel biologically active compounds . Its unique structure allows for the exploration of pharmacophore space and the development of drugs with target selectivity .
Mecanismo De Acción
The mechanism of action of 4-Phenyl-1-(piperidin-4-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways . The compound’s pyrrolidine ring contributes to its binding affinity and selectivity towards various biological targets . The stereochemistry and spatial orientation of substituents play a crucial role in determining its biological profile .
Comparación Con Compuestos Similares
4-Phenyl-1-(piperidin-4-yl)pyrrolidin-2-one can be compared with other similar compounds, such as pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . These compounds share the pyrrolidine core but differ in their substituents and biological activities . The unique combination of a phenyl group and a piperidin-4-yl substituent in this compound distinguishes it from other pyrrolidine derivatives .
Propiedades
Fórmula molecular |
C15H20N2O |
|---|---|
Peso molecular |
244.33 g/mol |
Nombre IUPAC |
4-phenyl-1-piperidin-4-ylpyrrolidin-2-one |
InChI |
InChI=1S/C15H20N2O/c18-15-10-13(12-4-2-1-3-5-12)11-17(15)14-6-8-16-9-7-14/h1-5,13-14,16H,6-11H2 |
Clave InChI |
CCEIOTSUSGUFRH-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1N2CC(CC2=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


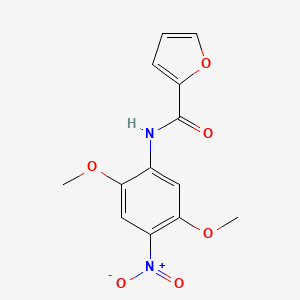
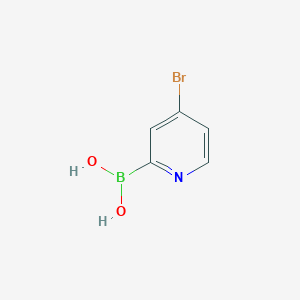
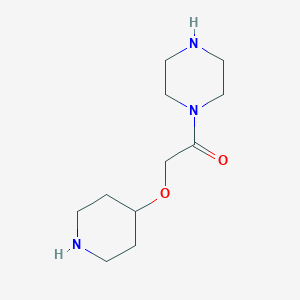

![(1s,3s)-3-Fluoro-3-[4-(trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride](/img/structure/B15053192.png)
![5'-Aminospiro[cyclopropane-1,1'-isoindolin]-3'-one](/img/structure/B15053196.png)
![4-[2-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B15053213.png)
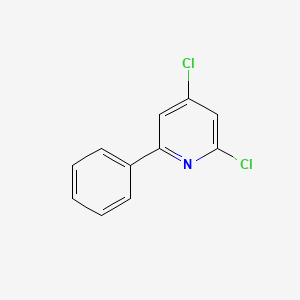
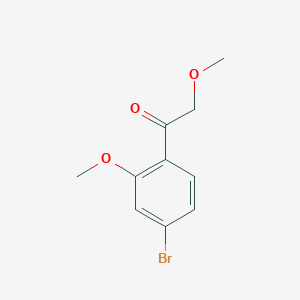
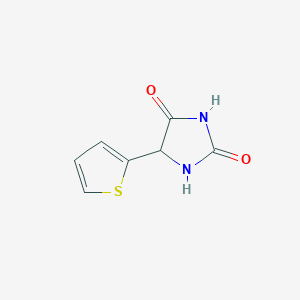

![1-[(1-Methyl-1H-indazol-5-yl)amino]cyclobutane-1-carbonitrile](/img/structure/B15053263.png)

